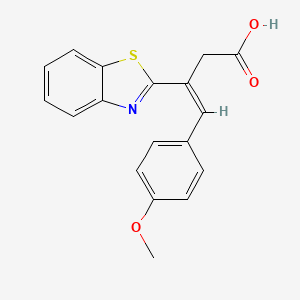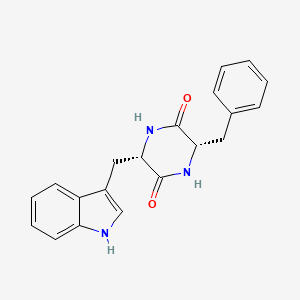
(11S,14S)-Cyclo-(L-Trp-L-Phe)
Overview
Description
(11S,14S)-Cyclo-(L-Trp-L-Phe) is a member of indoles. It has a role as an Aspergillus metabolite.
Scientific Research Applications
CJ-15,208 and its Analogs
CJ-15,208, a macrocyclic tetrapeptide natural product, exhibits antinociception and kappa opioid receptor (KOR) antagonist activity. It has the unique ability to cross the blood-brain barrier and has shown potential in preventing relapse to drug-seeking behavior, specifically related to cocaine, in abstinent subjects when administered orally. This positions CJ-15,208 as a promising lead compound for treating substance abuse, especially due to its oral activity and ability to prevent both cocaine- and stress-induced reinstatement of extinguished cocaine-seeking behavior (Aldrich et al., 2013). A novel macrocyclic tetrapeptide, cyclo[Pro-Sar-Phe-D-Phe], designed based on related structures, also demonstrates promising potential. It showcases opioid activity, attenuating the rewarding effects of cocaine and morphine, hence being a significant lead for substance abuse treatment. Notably, its oral bioavailability and reduced side-effect profile compared to morphine emphasize its therapeutic potential (Ferracane et al., 2020).
Applications in Pest Control
Cyclo(Trp-Phe) as an Insecticidal Compound
Neurological and Psychological Applications
DKP Cyclo(L-Phe-L-Phe) in Food and Beverage
The DKP Cyclo(L-Phe-L-Phe) is identified as a dual inhibitor of the serotonin transporter and acetylcholinesterase, found abundantly in foods such as chicken essence. It notably increases extracellular levels of cerebral monoamines and acetylcholine when administered orally, exhibiting potential for preventing the onset of depression and contributing to the prevention of Alzheimer’s disease and other dementia. This discovery underscores the potential therapeutic application of naturally occurring cyclic dipeptides in mitigating mental health disorders and cognitive decline (Tsuruoka et al., 2012).
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017851 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-48-8 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)
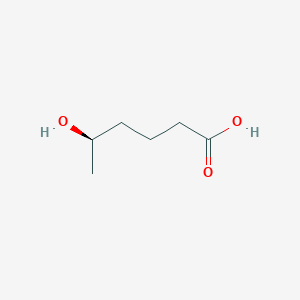
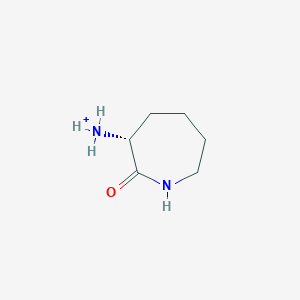
![(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1240571.png)
![(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240572.png)
![3-[[Hydroxy(nitroso)amino]-propylamino]propylazanium](/img/structure/B1240574.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)

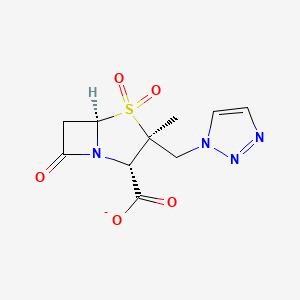
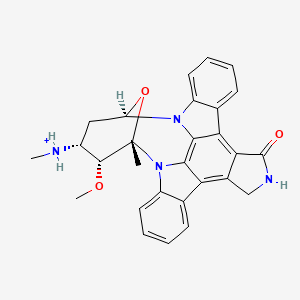
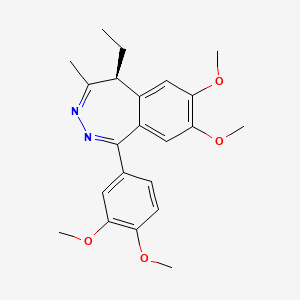
![(1R,4R,5R,9S,10R,13S)-5,9,13-Trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1240589.png)
